molecular formula C9H9N3O2S B12144241 N-(4-ethyl-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide

N-(4-ethyl-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide

Cat. No.: B12144241
M. Wt: 223.25 g/mol
InChI Key: QQQQWVLBACHGST-UHFFFAOYSA-N
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Description

N-(4-ethyl-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide is a heterocyclic compound that contains both an oxadiazole ring and a thiophene ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide typically involves the formation of the oxadiazole ring followed by its attachment to the thiophene ring. One common method involves the reaction of an amidoxime with a carboxylic acid derivative under basic conditions. For example, amidoximes can react with carboxylic acids, acyl chlorides, esters, aldehydes, and cyclic anhydrides in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO) to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole or thiophene rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the oxadiazole and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve the use of solvents like DMSO, chloroform, or acetonitrile, and may require specific temperatures and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the oxadiazole or thiophene rings.

Scientific Research Applications

N-(4-ethyl-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-ethyl-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide include other oxadiazole and thiophene derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of the oxadiazole and thiophene rings, which can confer unique electronic and biological properties. This combination can enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

N-(4-ethyl-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide

InChI

InChI=1S/C9H9N3O2S/c1-2-6-8(12-14-11-6)10-9(13)7-4-3-5-15-7/h3-5H,2H2,1H3,(H,10,12,13)

InChI Key

QQQQWVLBACHGST-UHFFFAOYSA-N

Canonical SMILES

CCC1=NON=C1NC(=O)C2=CC=CS2

Origin of Product

United States

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